molecular formula C22H25NO6 B1674609 Gamma-Lumicolchicin CAS No. 6901-14-0

Gamma-Lumicolchicin

Katalognummer: B1674609
CAS-Nummer: 6901-14-0
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: VKPVZFOUXUQJMW-LXIYXOSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

The mechanisms of action of colchicine, from which gamma-Lumicolchicine is derived, involve the blockade of Fc receptors of phagocytes, control of complement pathways, idiotype-anti-idiotype dimer formation, blockage of superantigen binding to T cells, inhibition of dendritic cells, and stimulation of regulatory T cells (Tregs) .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Lumicolchicin gamma unterliegt verschiedenen chemischen Reaktionen, darunter:

Eigenschaften

{ "Design of the Synthesis Pathway": "Gamma-Lumicolchicine can be synthesized by modifying the natural compound colchicine. The modification involves the addition of a gamma-lactam ring to the A-ring of colchicine. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Colchicine", "Ethyl chloroformate", "Triethylamine", "Methanesulfonic acid", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Methylamine" ], "Reaction": [ "Step 1: Protection of the phenolic hydroxyl group of colchicine with ethyl chloroformate and triethylamine to form a carbamate", "Step 2: Formation of the gamma-lactam ring by treating the carbamate with methanesulfonic acid", "Step 3: Deacetylation of the C7-acetyl group using sodium hydroxide", "Step 4: Protection of the C10-hydroxyl group with acetic anhydride", "Step 5: Reduction of the C9-C10 double bond using methylamine", "Step 6: Removal of the C7-C8 double bond by treatment with acetic anhydride and acetone", "Step 7: Deprotection of the C10-hydroxyl group using sodium hydroxide", "Step 8: Purification of the final product" ] }

CAS-Nummer

6901-14-0

Molekularformel

C22H25NO6

Molekulargewicht

399.4 g/mol

IUPAC-Name

N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide

InChI

InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1

InChI-Schlüssel

VKPVZFOUXUQJMW-LXIYXOSZSA-N

Isomerische SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC

Kanonische SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC

Aussehen

Solid powder

490-24-4
6901-13-9
6901-14-0

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

eta Lumicolchicine
beta-Lumicolchicine
gamma Lumicolchicine
gamma-Lumicolchicine
Lumicolchicines

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Lumicolchicine
Reactant of Route 2
Reactant of Route 2
gamma-Lumicolchicine
Reactant of Route 3
Reactant of Route 3
gamma-Lumicolchicine
Reactant of Route 4
Reactant of Route 4
gamma-Lumicolchicine
Reactant of Route 5
gamma-Lumicolchicine
Reactant of Route 6
Reactant of Route 6
gamma-Lumicolchicine
Customer
Q & A

Q1: How does γ-lumicolchicine differ from colchicine in its mechanism of action?

A: While colchicine exerts its effects primarily by binding to tubulin and disrupting microtubule assembly [, , , , ], γ-lumicolchicine demonstrates significantly less interaction with microtubules [, , , , , ]. This difference arises from subtle variations in their three-dimensional structures, which affect their binding affinity for tubulin.

Q2: What evidence suggests that γ-lumicolchicine does not significantly affect microtubule dynamics?

A2: Several studies have demonstrated that γ-lumicolchicine, unlike colchicine, does not:

  • Inhibit the engulfment of yeast cells by monocytes, a process known to be dependent on microtubules [].
  • Inhibit the antiproteolytic action of osmotic cell swelling, which is linked to microtubule-dependent alterations in lysosomal pH [].
  • Affect the number of neurotubules in cat autonomic nerves [].
  • Inhibit microcrystal-induced tyrosine phosphorylation in neutrophils, a process sensitive to colchicine's microtubule-disrupting effects [].

Q3: Are there any biological activities attributed to γ-lumicolchicine?

A: Although γ-lumicolchicine is generally considered inactive regarding microtubule disruption, research suggests it might influence other cellular processes. For instance, γ-lumicolchicine has been shown to depress the adherence of yeast cells to monocytes, possibly by interfering with nucleoside transport across the cell membrane [].

Q4: How does the structure of γ-lumicolchicine relate to its activity?

A: γ-Lumicolchicine is a stereoisomer of β-lumicolchicine, both formed through photoisomerization of colchicine []. The specific stereochemical differences between these isomers contribute to their distinct biological activities. While the precise structural features responsible for γ-lumicolchicine's effects on cell adherence remain to be fully elucidated, they likely involve interactions with specific molecular targets distinct from tubulin [].

Q5: What research applications benefit from using γ-lumicolchicine?

A5: γ-Lumicolchicine serves as a crucial control compound in experiments investigating the effects of colchicine. Its diminished interaction with microtubules makes it ideal for:

  • Discriminating between microtubule-dependent and -independent effects of colchicine: By comparing the effects of colchicine and γ-lumicolchicine in parallel, researchers can determine whether observed changes are specifically due to microtubule disruption or involve alternative mechanisms [, , ].
  • Validating the specificity of colchicine's action on a particular pathway: If γ-lumicolchicine fails to elicit a similar response as colchicine, it reinforces that colchicine's effect is likely mediated through its interaction with microtubules [].

Q6: Has γ-lumicolchicine been identified in natural sources?

A: Yes, γ-lumicolchicine, along with other colchicine derivatives, has been isolated from the plant Androcymbium melanthioides [] and Colchicum cilicicum [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.